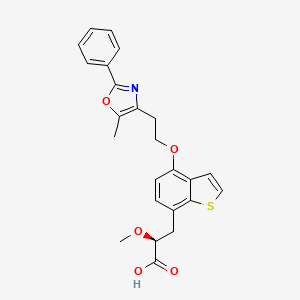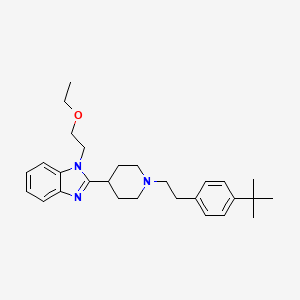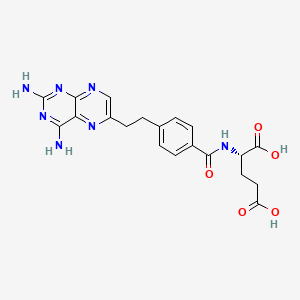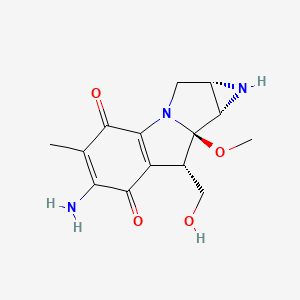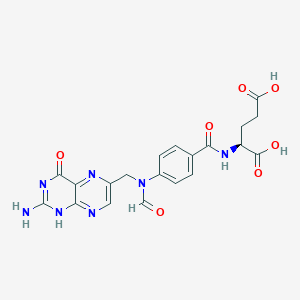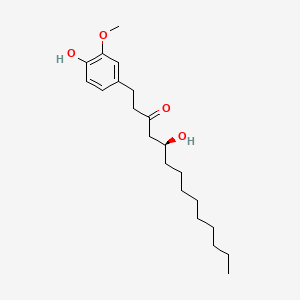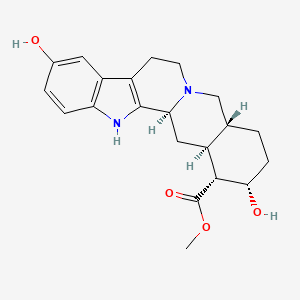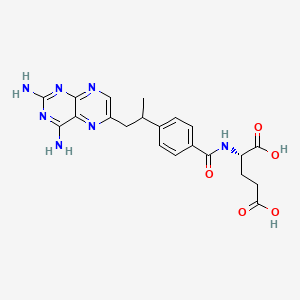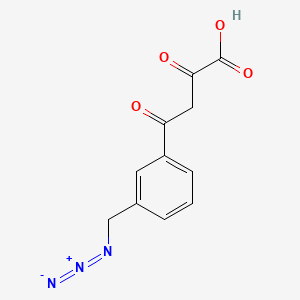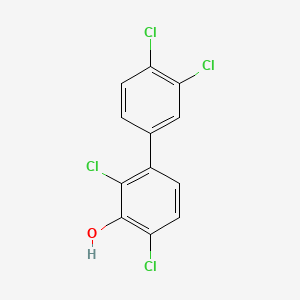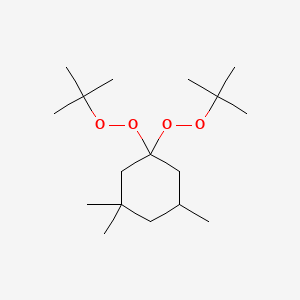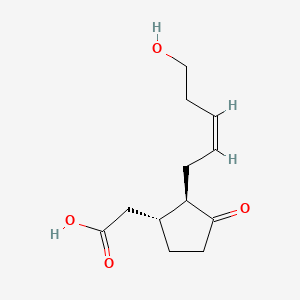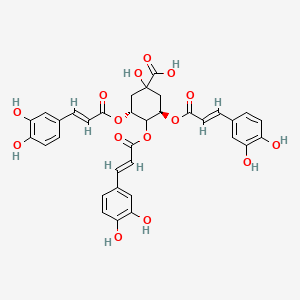
3,4,5-Tricaffeoylquinic acid
Overview
Description
3,4,5-Tricaffeoylquinic acid is a polyphenolic compound found in various plants. It is known for its antioxidant, anti-inflammatory, and neuroprotective properties. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and inflammation-related conditions .
Mechanism of Action
Target of Action
3,4,5-Tricaffeoylquinic acid (3,4,5-triCQA) primarily targets the Akt and NF-κB pathways . These pathways play a crucial role in regulating inflammatory responses and cell survival .
Mode of Action
3,4,5-triCQA inhibits the production of inflammatory mediators in keratinocytes by suppressing the activation of Akt and NF-κB pathways . It also induces cell cycle arrest at the G0/G1 phase, which is a crucial step in controlling cell proliferation and differentiation .
Biochemical Pathways
The compound affects several biochemical pathways. It suppresses the activation of the Akt and NF-κB pathways, thereby inhibiting the production of inflammatory mediators . It also influences the bone morphogenetic protein signaling pathway, which plays a key role in neuronal differentiation .
Pharmacokinetics
Its effects on cell cycle arrest and actin cytoskeleton organization suggest that it may have significant bioavailability .
Result of Action
3,4,5-triCQA has been shown to have neuroprotective effects. It attenuates proteasome inhibitor-induced programmed cell death in PC12 cells by suppressing the activation of the mitochondrial pathway and the caspase-8- and Bid-dependent pathways . It also induces adult neurogenesis and improves deficits in learning and memory in aging model mice .
Action Environment
The action of 3,4,5-triCQA can be influenced by environmental factors. For instance, it may exert an inhibitory effect against pro-inflammatory mediator-induced skin disease . .
Biochemical Analysis
Biochemical Properties
3,4,5-Tricaffeoylquinic acid has been found to interact with various biomolecules. It has an inhibitory effect on human immunodeficiency virus (HIV) Type 1 integrase . It also seems to attenuate the TNF-α-stimulated inflammatory mediator production in keratinocytes by suppressing the activation of Akt and NF-κB pathways .
Cellular Effects
This compound has shown to have significant effects on various types of cells. It attenuates the proteasome inhibitor-induced programmed cell death in PC12 cells by suppressing the activation of the mitochondrial pathway and the caspase-8- and Bid-dependent pathways . It also induces cell cycle arrest at G0/G1, actin cytoskeleton organization, chromatin remodeling, neuronal differentiation, and bone morphogenetic protein signaling in human neural stem cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It inhibits tumor necrosis factor-α-stimulated production of inflammatory mediators in keratinocytes via suppression of Akt- and NF-κB-pathways . It also shows a neuroprotective effect against Aβ-induced cell death through the upregulation of glycolytic enzyme mRNA as well as ATP production activation .
Temporal Effects in Laboratory Settings
It has been observed that this compound may attenuate the proteasome inhibitor-induced programmed cell death in PC12 cells .
Dosage Effects in Animal Models
In animal models, specifically in the senescence-accelerated mouse prone 8 (SAMP8) model of aging and Alzheimer’s disease, mice were fed with 5 mg/kg of this compound for 30 days . The treated SAMP8 exhibited significantly improved cognitive performance compared to untreated SAMP8 .
Metabolic Pathways
It has been suggested that this compound may play a role in the metabolism of α-cynuclein and mitochondrial dysfunction .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4,5-Tricaffeoylquinic acid can be synthesized through the extraction of plant materials, such as sweet potato leaves. The process involves extracting the leaves with a water-containing alcohol, concentrating the solution, and then dissolving the concentrated substance in water. The aqueous solution is then distributed with a polar organic solvent to obtain an aqueous layer fraction. This fraction is adsorbed on a synthetic adsorbent, treated with alcohol to remove impurities, and eluted with a higher concentration of alcohol. The final product is obtained through column chromatography .
Industrial Production Methods: Industrial production of this compound involves heating plant bodies from the Convolvulaceae and Asteraceae families to a temperature of 100°C or higher within 30 seconds after the initiation of heating. This method efficiently utilizes the compound contained in the plant bodies .
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Tricaffeoylquinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: This reaction can involve nucleophilic or electrophilic reagents under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may lead to the formation of quinones, while reduction can yield hydroquinones .
Scientific Research Applications
3,4,5-Tricaffeoylquinic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study polyphenolic structures and their reactivity.
Biology: The compound is studied for its effects on cellular processes, including cell differentiation and proliferation.
Medicine: It has shown potential in treating neurodegenerative diseases, such as Alzheimer’s disease, by regulating ferroptosis and inhibiting proteasome-mediated cell death
Industry: The compound is used in the development of anti-inflammatory and antioxidant products.
Comparison with Similar Compounds
Chlorogenic Acid: Found in coffee beans, it shares similar antioxidant and anti-inflammatory properties.
Caffeic Acid: A simpler phenolic compound with antioxidant activity.
Rosmarinic Acid: Found in rosemary, it has strong antioxidant and anti-inflammatory effects.
Uniqueness: 3,4,5-Tricaffeoylquinic acid is unique due to its multiple caffeoyl groups, which enhance its antioxidant and anti-inflammatory properties compared to other similar compounds .
Properties
IUPAC Name |
(3R,5R)-3,4,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1-hydroxycyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30O15/c35-21-7-1-18(13-24(21)38)4-10-29(41)47-27-16-34(46,33(44)45)17-28(48-30(42)11-5-19-2-8-22(36)25(39)14-19)32(27)49-31(43)12-6-20-3-9-23(37)26(40)15-20/h1-15,27-28,32,35-40,46H,16-17H2,(H,44,45)/b10-4+,11-5+,12-6+/t27-,28-,32?,34?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFXTKGAKYAFSI-JFPZSYFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C[C@H](C([C@@H]1OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)(O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701106486 | |
| Record name | (1α,3R,4α,5R)-3,4,5-Tris[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-1-hydroxycyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701106486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86632-03-3 | |
| Record name | Cyclohexanecarboxylic acid, 3,4,5-tris(((2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl)oxy)-1-hydroxy-, (1alpha,3R,4alpha,5R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086632033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1α,3R,4α,5R)-3,4,5-Tris[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-1-hydroxycyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701106486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 3,4,5-Tricaffeoylquinic acid demonstrates its effects through multiple mechanisms. In the context of Parkinson's disease, it has been shown to protect neuronal cells against the toxicity of 1-methyl-4-phenylpyridinium (MPP+) by suppressing the activation of both the mitochondrial pathway and the caspase-8 and Bid-dependent pathways of apoptosis. [] This protective effect is linked to its ability to inhibit reactive oxygen species formation and prevent the depletion of glutathione. [] Additionally, this compound inhibits the expression of Toll-like receptor 4 in keratinocytes, thereby reducing the production of pro-inflammatory cytokines and chemokines stimulated by lipopolysaccharide (LPS). [] It achieves this by suppressing the activation of the Akt, ERK, and NF-κB pathways. []
A: While a detailed spectroscopic analysis hasn't been provided in these research articles, this compound (TCQA) is a triacyl chlorogenic acid composed of a quinic acid core esterified with three caffeic acid units. Its molecular formula is C₃₆H₃₂O₁₈ and its molecular weight is 764.6 g/mol. [, ]
ANone: The provided research focuses on the biological activity of this compound and doesn't delve into its material compatibility and stability under various conditions. Further research is needed to explore these aspects.
ANone: The provided research emphasizes the biological activity of this compound, primarily focusing on its antioxidant, anti-inflammatory, and neuroprotective properties. The studies don't explore its potential catalytic properties and applications.
A: Yes. One study utilized computational methods, including molecular docking and 150 ns molecular dynamics simulations, to investigate the potential of this compound as an inhibitor of the COVID-19 main protease (Mpro). [] Results showed a strong binding affinity, suggesting this compound as a potential candidate for further antiviral research against COVID-19. []
A: A study comparing this compound with other caffeoylquinic acid derivatives found that the tri-caffeoyl structure exhibited the highest inhibitory effect against HIV integrase and potent anti-HIV activity in cell culture. [] This suggests the importance of the three caffeoyl groups for its antiviral activity. Further research is needed to comprehensively understand the SAR and the impact of specific structural modifications.
ANone: While the research highlights the biological potential of this compound, it lacks information regarding its stability under various conditions and potential formulation strategies. This area requires further investigation to optimize its therapeutic application.
ANone: The provided research focuses primarily on the compound's biological activity and doesn't cover SHE regulations. More comprehensive studies are needed to address the safety, environmental impact, and regulatory aspects of this compound.
ANone: The provided research doesn't offer detailed insights into the PK/PD profile of this compound. Further investigations focusing on its absorption, distribution, metabolism, excretion, and in vivo efficacy are needed to determine its therapeutic potential.
A: In vitro studies show that this compound exhibits anti-HIV activity in MT-2 cells with an IC50 of 0.063 μM against HIV integrase. [] It demonstrates a higher inhibitory effect compared to other dicaffeoylquinic acids and L-CCA. []
ANone: The available research doesn't provide information about resistance or cross-resistance mechanisms related to this compound. Further investigation is needed to address these aspects.
ANone: The research provided doesn't explore specific drug delivery and targeting strategies for this compound. This area requires further research to enhance its therapeutic potential.
ANone: The provided research doesn't delve into biomarkers for this compound efficacy or adverse effects. Identifying such biomarkers could be valuable in future research.
A: Researchers utilize high-performance liquid chromatography (HPLC) to identify and quantify this compound in various plant materials. [, , ] Coupling HPLC with mass spectrometry (MS) and tandem MS (MS/MS) techniques allows for accurate identification and structural characterization. [, ]
ANone: The current research primarily focuses on the biological activity of this compound. Further studies are needed to assess its environmental impact and degradation pathways.
ANone: The research provided doesn't delve into the dissolution and solubility characteristics of this compound. Investigating these properties is crucial for understanding its bioavailability and efficacy.
A: Although specific validation data is not provided in the research excerpts, the use of HPLC-UV for the quantitative analysis of this compound in Geigeria alata highlights the importance of validated analytical methods. [] These methods typically involve assessing accuracy, precision, and specificity to ensure reliable and reproducible results.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


